molecular formula C13H15FN2O3 B15170187 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one CAS No. 648921-00-0

1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one

Cat. No.: B15170187
CAS No.: 648921-00-0
M. Wt: 266.27 g/mol
InChI Key: IGFCNQJWDUQCOY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used.

    Piperidine Ring Formation: The formation of the piperidine ring is achieved through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.

    Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products

    Reduction: 1-(2-Fluoro-4-aminophenyl)-3,3-dimethylpiperidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-carboxylic acid.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can be compared with other similar compounds, such as:

    1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidin-4-one moiety.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a piperidine ring.

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A spiro compound with a different ring system.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.

Properties

CAS No.

648921-00-0

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one

InChI

InChI=1S/C13H15FN2O3/c1-13(2)8-15(6-5-12(13)17)11-4-3-9(16(18)19)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3

InChI Key

IGFCNQJWDUQCOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C

Origin of Product

United States

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